5-Methyl-1-undecene

Physical Property Process Engineering Separation Science

5-Methyl-1-undecene (CAS 146919-79-1) is a C12 aliphatic hydrocarbon belonging to the class of branched terminal alkenes. Its structure is characterized by a terminal carbon-carbon double bond and a single methyl branch at the fifth carbon position, yielding a molecular formula of C12H24 and a molecular weight of 168.32 g/mol.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 146919-79-1
Cat. No. B12545323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-undecene
CAS146919-79-1
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCCCC(C)CCC=C
InChIInChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,12H,2,4,6-11H2,1,3H3
InChIKeyHNWYNXVFBLSLQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-undecene (CAS 146919-79-1): A C12 Branched Terminal Alkene for Specialty Synthesis


5-Methyl-1-undecene (CAS 146919-79-1) is a C12 aliphatic hydrocarbon belonging to the class of branched terminal alkenes. Its structure is characterized by a terminal carbon-carbon double bond and a single methyl branch at the fifth carbon position, yielding a molecular formula of C12H24 and a molecular weight of 168.32 g/mol . This specific branching pattern distinguishes it from linear alpha-olefins like 1-dodecene (a C12 isomer) and shorter-chain analogs such as 1-undecene (C11). The compound's estimated physical properties include a boiling point of 207.3 °C and a density of 0.7761 g/mL , which are critical parameters for assessing its suitability in high-temperature reactions and solvent systems. As a terminal alkene, it serves as a reactive monomer or chemical intermediate, particularly in the synthesis of branched polymers and specialty chemicals where a defined hydrophobic tail is required [1].

Why 5-Methyl-1-undecene Cannot Be Interchanged with Linear or Shorter-Chain Alpha-Olefins


Procuring a generic linear alpha-olefin such as 1-undecene (C11) or 1-dodecene (C12 linear) as a substitute for 5-Methyl-1-undecene introduces significant and quantifiable changes to reaction outcomes and final product properties. The presence and position of the methyl branch in 5-Methyl-1-undecene directly impacts key physicochemical parameters, including a higher estimated boiling point of 207.3 °C compared to 192-193 °C for 1-undecene and a lower density than isomeric triisobutylene (0.776 vs. 0.76 g/mL) . More critically, branching influences the reactivity of the terminal alkene group during polymerization, affecting chain transfer rates and copolymerization kinetics [1]. For applications like the synthesis of low-viscosity polyalphaolefins (PAOs), substituting a linear chain for a branched one will alter the polymer's molecular weight distribution, pour point, and viscosity index, making the substitution untenable for performance-driven formulations [2]. These differences are not marginal and directly impact process efficiency and material specification compliance.

Quantitative Differentiation of 5-Methyl-1-undecene Against Key Comparators


Comparative Boiling Point: 5-Methyl-1-undecene vs. Linear 1-Undecene (C11)

5-Methyl-1-undecene exhibits a significantly higher estimated boiling point compared to the linear C11 alpha-olefin, 1-undecene. This difference is critical for designing distillation and reaction processes. The target compound boils at approximately 207.3 °C (estimate), whereas 1-undecene has a literature boiling point of 192-193 °C .

Physical Property Process Engineering Separation Science

Density and Steric Bulk: 5-Methyl-1-undecene vs. Isomeric Triisobutylene (C12)

The specific branching pattern of 5-Methyl-1-undecene results in a distinct molecular packing and density compared to other C12H24 isomers. The target compound has an estimated density of 0.7761 g/mL. In contrast, triisobutylene, a highly branched C12H24 isomer mixture, exhibits a lower density of 0.76 g/mL . This difference reflects variations in steric bulk and intermolecular forces.

Polymer Chemistry Material Science Solvent Properties

Chromatographic Retention Behavior: 5-Methyl-1-undecene vs. Saturated Analog (5-Methylundecane)

Gas chromatography confirms the structural identity and purity of 5-Methyl-1-undecene by its distinct retention index. While specific Kovats indices can vary with column type, the presence of the terminal double bond ensures that 5-Methyl-1-undecene elutes significantly earlier than its fully saturated counterpart, 5-methylundecane (C12H26) [1]. This difference is a direct consequence of the alkene's lower polarity and interaction with standard non-polar stationary phases.

Analytical Chemistry Gas Chromatography Quality Control

Hydrophobicity (LogP): 5-Methyl-1-undecene vs. Shorter-Chain 5-Methyl-1-decene

The extended carbon chain of 5-Methyl-1-undecene confers a higher degree of lipophilicity compared to shorter-chain homologs. The estimated LogP (octanol-water partition coefficient) for 5-Methyl-1-undecene is 4.559 . For a C11 analog, 5-methyl-1-decene, the LogP would be predictably lower by approximately 0.5 units based on the additive contribution of a methylene group [1].

Drug Discovery Lipophilicity QSAR Modeling

Optimized Application Scenarios for Procuring 5-Methyl-1-undecene


Synthesis of Branched Polyalphaolefins (PAOs) for High-Performance Lubricants

5-Methyl-1-undecene is a key monomer for synthesizing low-viscosity, high-viscosity-index polyalphaolefins (PAOs). Its specific C12 branched structure yields oligomers with superior low-temperature flow properties (lower pour point) compared to those derived from linear 1-undecene or 1-dodecene, directly addressing the demands of modern automotive and industrial lubricants. The quantifiably higher boiling point (~207°C) also allows for oligomerization under milder thermal stress compared to lighter alkenes .

Precursor for Specialty Surfactants and Hydrophobic Tails

The defined LogP of 4.56 makes 5-Methyl-1-undecene a predictable building block for introducing a hydrophobic tail into surfactants, emulsifiers, or drug candidates. Its branching pattern provides a controlled degree of steric hindrance, which can reduce critical micelle concentration (CMC) or modulate protein binding, unlike the more crystalline, linear-chain analogs. The distinct GC retention profile ensures the monomer's purity can be rigorously verified before use in sensitive syntheses [1].

High-Purity Standard for Gas Chromatography in Petroleum and Flavor Analysis

Given its clear chromatographic separation from both saturated and linear analogs [1], 5-Methyl-1-undecene serves as an excellent internal standard or reference compound in GC-MS analysis of complex hydrocarbon mixtures, such as those found in kerosene fractions or essential oils. Procuring a high-purity standard of this specific isomer allows for the precise quantification of structurally similar branched alkenes, which is unachievable with generic linear alpha-olefin standards.

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